[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine [1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine
Brand Name: Vulcanchem
CAS No.: 1248725-27-0
VCID: VC18029905
InChI: InChI=1S/C9H15N3S/c10-6-8-2-1-4-12(7-8)9-11-3-5-13-9/h3,5,8H,1-2,4,6-7,10H2
SMILES:
Molecular Formula: C9H15N3S
Molecular Weight: 197.30 g/mol

[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine

CAS No.: 1248725-27-0

Cat. No.: VC18029905

Molecular Formula: C9H15N3S

Molecular Weight: 197.30 g/mol

* For research use only. Not for human or veterinary use.

[1-(1,3-Thiazol-2-yl)piperidin-3-yl]methanamine - 1248725-27-0

Specification

CAS No. 1248725-27-0
Molecular Formula C9H15N3S
Molecular Weight 197.30 g/mol
IUPAC Name [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine
Standard InChI InChI=1S/C9H15N3S/c10-6-8-2-1-4-12(7-8)9-11-3-5-13-9/h3,5,8H,1-2,4,6-7,10H2
Standard InChI Key AKTHMIXLESIOSU-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C2=NC=CS2)CN

Introduction

Structural and Molecular Characterization

Core Architecture and Stereoelectronic Features

The compound features a piperidine ring substituted at the 3-position with a methylamine group and at the 1-position with a 1,3-thiazol-2-yl moiety. The thiazole ring introduces aromaticity and electron-rich regions, while the piperidine contributes conformational flexibility. Key structural identifiers include:

  • IUPAC Name: [1-(1,3-thiazol-2-yl)piperidin-3-yl]methanamine

  • SMILES: C1CC(CN(C1)C2=NC=CS2)CN

  • InChIKey: AKTHMIXLESIOSU-UHFFFAOYSA-N

X-ray crystallography data are unavailable, but computational models predict a chair conformation for the piperidine ring, with the thiazole and methylamine groups adopting equatorial positions to minimize steric strain .

Physicochemical Properties

PubChem data indicate a calculated molecular weight of 197.30 g/mol and a polar surface area of 76.85 Ų, suggesting moderate membrane permeability . Collision cross-section (CCS) predictions for adducts include:

Adductm/zCCS (Ų)
[M+H]⁺198.10594142.2
[M+Na]⁺220.08788152.2
[M-H]⁻196.09138145.5

The compound’s logP (octanol-water partition coefficient) is estimated at 1.32, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Synthetic Methodologies

Retrosynthetic Analysis

VulcanChem outlines a convergent strategy involving:

  • Thiazole Synthesis: Condensation of thiourea derivatives with α-halo ketones.

  • Piperidine Functionalization: N-alkylation of piperidine-3-methanamine with 2-chlorothiazole.

A representative pathway (Fig. 1) proceeds via:

  • Step 1: Formation of 2-aminothiazole from thiourea and chloroacetaldehyde.

  • Step 2: N-alkylation of piperidine-3-methanamine using 2-chlorothiazole under inert atmosphere (Ar/N₂) .

Process Optimization

Patent WO2016132378A2 highlights critical parameters for scale-up:

  • Temperature control (0–5°C during exothermic steps) .

  • Solvent selection (dichloromethane for extraction; ethyl acetate for crystallization) .

  • Catalysis: Triethylamine (2.5 equiv.) enhances reaction rates in N-alkylation steps .

Typical yields range from 65–72% after chromatographic purification .

Biological Activity and Mechanistic Insights

Antimicrobial and Anticancer Prospects

Patent data reveal thiazole-piperidine hybrids as candidates for:

  • Antitubercular Agents: Inhibition of ribosomal peptidyl transferase in M. tuberculosis (IC₅₀: 1.2–3.8 µM) .

  • Apoptosis Induction: Downregulation of Bcl-2 and activation of caspase-3 in HCT116 colon cancer cells .

HazardGHS Code
Harmful if swallowed (H302)Xn
Skin irritation (H315)Xi
Serious eye damage (H318)Xi
Respiratory irritation (H335)Xi

Exposure Mitigation

  • PPE: Nitrile gloves, chemical goggles, and NIOSH-approved respirators.

  • Spill Management: Absorb with vermiculite and neutralize with 5% acetic acid.

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a precursor for:

  • PROTACs: Thiazole rings enable E3 ligase recruitment in targeted protein degradation .

  • CNS Agents: Structural similarity to memantine suggests NMDA receptor modulation potential .

Material Science

Thiazole’s electron-deficient nature facilitates applications in:

  • Organic Semiconductors: Charge transport layers in OLEDs .

  • Coordination Polymers: Ligand for Cu(II) and Fe(III) complexes .

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